molecular formula C16H22N2O14P2 B1255301 dTDP-3,4-didehydro-2,6-dideoxy-D-glucose

dTDP-3,4-didehydro-2,6-dideoxy-D-glucose

Cat. No.: B1255301
M. Wt: 528.3 g/mol
InChI Key: FHKRUUVTZNTHKJ-NRNNPPJOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DTDP-3,4-didehydro-2,6-dideoxy-D-glucose is a dTDP-sugar having 3,4-didehydro-2,6-dideoxy-D-glucose as the sugar component. It derives from a dTDP-D-glucose.

Scientific Research Applications

Structural and Functional Studies of Biosynthetic Enzymes

  • Structural Analysis of Biosynthetic Enzymes : Thoden et al. (2009) conducted structural analyses of QdtB, an aminotransferase essential for dTDP-3-acetamido-3,6-dideoxy-alpha-D-glucose (a derivative of dTDP-3,4-didehydro-2,6-dideoxy-D-glucose) synthesis in bacteria. They crystallized QdtB with its product, providing insights into its functional mechanism (Thoden et al., 2009).
  • Enzyme QdtC in Biosynthesis Pathway : Thoden et al. (2009) also examined QdtC, a CoA-dependent N-acetyltransferase, which catalyzes the last step in the biosynthesis of dTDP-3-acetamido-3,6-dideoxy-alpha-D-glucose. They determined three crystal structures of the enzyme, elucidating the binding and catalytic mechanism of QdtC (Thoden et al., 2009).

Biosynthesis Pathways and Applications

  • Elucidation of Biosynthesis Pathway : Pföstl et al. (2008) focused on the biosynthesis of dTDP-3-acetamido-3,6-dideoxy-alpha-D-glucose, elucidating the enzymatic cascade through HPLC and NMR spectroscopy. This research provides a foundation for understanding the synthesis of nucleotide-activated dideoxy sugars in bacteria (Pföstl et al., 2008).
  • Chemoenzymatic Synthesis for Antibiotic Production : Amann et al. (2001) exploited the biosynthetic pathway of dTDP-beta-L-rhamnose for the chemoenzymatic synthesis of dTDP-activated 2,6-dideoxyhexoses. These compounds are crucial for the biosynthesis of polyketides and other antibiotic/antitumor drugs (Amann et al., 2001).

Enzymatic Synthesis and Applications

  • Enzymatic Synthesis of dTDP-Sugars : Chung et al. (2007) used over-expressed GerB, an aminotransferase, for the enzymatic synthesis of dTDP-4-amino-4,6-dideoxy-D-glucose from dTDP-4-keto-6-deoxy-D-glucose. This research has potential applications in the production of nucleotide sugars for therapeutic uses (Chung et al., 2007).
  • Biosynthesis of Flavonol Glycosides : Pandey et al. (2015) engineered Escherichia coli to produce dTDP-activated sugars, including derivatives of this compound, for the biosynthesis of flavonol glycosides. This study highlights the potential of engineered bacteria in producing novel glycosides with possible biological activities (Pandey et al., 2015).

Properties

Molecular Formula

C16H22N2O14P2

Molecular Weight

528.3 g/mol

IUPAC Name

[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] [(6R)-6-methyl-4,5-dioxooxan-2-yl] hydrogen phosphate

InChI

InChI=1S/C16H22N2O14P2/c1-7-5-18(16(23)17-15(7)22)12-3-9(19)11(30-12)6-28-33(24,25)32-34(26,27)31-13-4-10(20)14(21)8(2)29-13/h5,8-9,11-13,19H,3-4,6H2,1-2H3,(H,24,25)(H,26,27)(H,17,22,23)/t8-,9+,11-,12-,13?/m1/s1

InChI Key

FHKRUUVTZNTHKJ-NRNNPPJOSA-N

Isomeric SMILES

C[C@@H]1C(=O)C(=O)CC(O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H](C[C@@H](O2)N3C=C(C(=O)NC3=O)C)O

Canonical SMILES

CC1C(=O)C(=O)CC(O1)OP(=O)(O)OP(=O)(O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
dTDP-3,4-didehydro-2,6-dideoxy-D-glucose
Reactant of Route 2
dTDP-3,4-didehydro-2,6-dideoxy-D-glucose
Reactant of Route 3
dTDP-3,4-didehydro-2,6-dideoxy-D-glucose
Reactant of Route 4
dTDP-3,4-didehydro-2,6-dideoxy-D-glucose
Reactant of Route 5
dTDP-3,4-didehydro-2,6-dideoxy-D-glucose
Reactant of Route 6
dTDP-3,4-didehydro-2,6-dideoxy-D-glucose

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